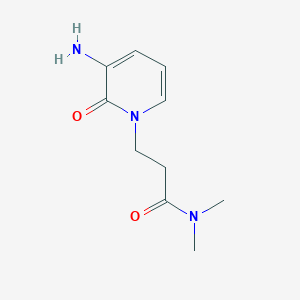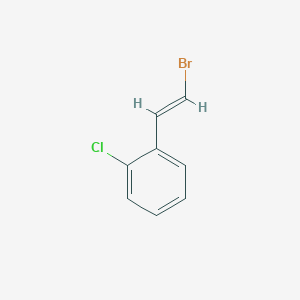
1-(2-Bromovinyl)-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromovinyl)-2-chlorobenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, featuring both a bromovinyl and a chloro substituent on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromovinyl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chlorostyrene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the addition of the bromine atom to the vinyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromovinyl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield ethyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(2-Bromovinyl)-2-chlorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(2-Bromovinyl)-2-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, altering the electronic structure and reactivity of the molecule. In biological systems, the compound may interact with enzymes or receptors, influencing cellular pathways and functions .
Comparaison Avec Des Composés Similaires
(2-Bromovinyl)benzene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
1-Bromo-2-chlorobenzene: Lacks the vinyl group, limiting its use in cross-coupling reactions.
1-(2-Bromovinyl)-4-chlorobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-(2-Bromovinyl)-2-chlorobenzene’s unique combination of bromovinyl and chloro substituents provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C8H6BrCl |
|---|---|
Poids moléculaire |
217.49 g/mol |
Nom IUPAC |
1-[(E)-2-bromoethenyl]-2-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ |
Clé InChI |
GPCNKFPFMMMJBW-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/Br)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)


![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)
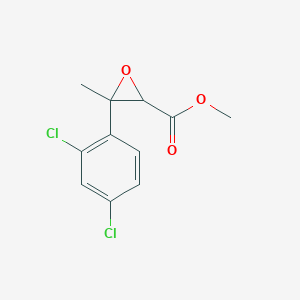
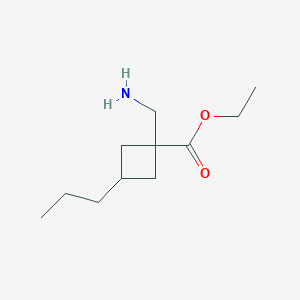

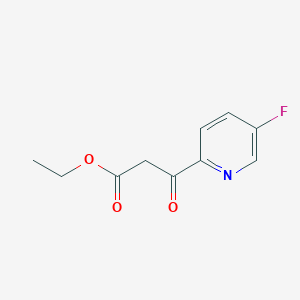

![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol](/img/structure/B13637786.png)
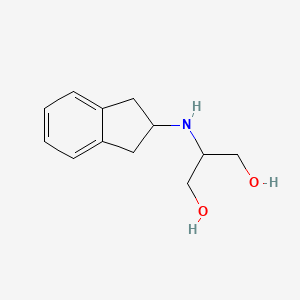

![Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13637803.png)
